molecular formula C6H13NS B1525989 3-(Methylsulfanyl)cyclopentan-1-amine CAS No. 1342950-93-9

3-(Methylsulfanyl)cyclopentan-1-amine

Cat. No. B1525989
M. Wt: 131.24 g/mol
InChI Key: FBFYUFDIAMDPMV-UHFFFAOYSA-N
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Description

“3-(Methylsulfanyl)cyclopentan-1-amine” is a chemical compound consisting of a cyclopentane ring attached to an amine group with a methyl sulfanyl substituent . It has a CAS Number of 1342950-93-9 .


Molecular Structure Analysis

The molecular formula of “3-(Methylsulfanyl)cyclopentan-1-amine” is C6H13NS . The InChI Code is 1S/C6H13NS/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 .


Physical And Chemical Properties Analysis

“3-(Methylsulfanyl)cyclopentan-1-amine” is a liquid at room temperature . It has a molecular weight of 131.24 g/mol .

Scientific Research Applications

Enantioselective Synthesis

One significant application of cyclopentan-1-amine derivatives is observed in the field of enantioselective synthesis. Lifchits and Charette (2008) have described a methodology involving the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is executed at room temperature and maintains the enantiomeric purity from the cyclopropane to the acyclic product, a feature crucial in creating pharmaceuticals with the desired chirality. This methodology was applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor, showcasing its potential in creating complex, bioactive compounds (Lifchits & Charette, 2008).

Catalytic Processes in Organic Synthesis

Amines also play a crucial role as catalysts in organic synthesis. For example, Murahashi et al. (2003) have documented an aerobic ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen. This process yields alpha-aminonitriles, which are versatile intermediates for synthesizing various compounds, including amino acids and unsymmetrical 1,2-diamines. The described reaction is clean and is considered environmentally benign, highlighting the role of amines in facilitating greener chemical processes (Murahashi et al., 2003).

Gold Nanoparticle Synthesis

In nanotechnology, amines are integral in the synthesis and stabilization of metal nanoparticles. Subramaniam, Tom, and Pradeep (2005) demonstrated that amines could act as reductants and capping agents in gold nanoparticle synthesis. Their study illustrated that alongside the reduction of metal, amines undergo polymerization, forming a robust shell around the gold nanoparticles and rendering them inert to various mineralizing agents. This feature is crucial in tailoring the reactivity and stability of nanoparticles for various applications, including medical and electronic uses (Subramaniam, Tom, & Pradeep, 2005).

Synthesis of Pharmaceuticals and Complex Molecules

The realm of pharmaceutical synthesis also benefits from the unique reactivity of amines. Lathrop and Rovis (2009) described a multicatalytic process that combines a secondary amine-catalyzed Michael addition with a N-heterocyclic carbene-catalyzed intramolecular crossed benzoin reaction. This one-pot asymmetric reaction creates densely functionalized cyclopentanones, serving as precursors for various pharmaceuticals. The process's efficiency, high enantioselectivity, and use of readily available starting materials make it a valuable method in drug synthesis (Lathrop & Rovis, 2009).

Safety And Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methylsulfanylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFYUFDIAMDPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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